trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine
Description
trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine (CAS: 1033748-33-2) is a piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol. It features a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a methoxy group at the 3-position in a trans stereochemical configuration .
Properties
CAS No. |
808739-28-8 |
|---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
BSSCFNOPCQQJAZ-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate typically involves the protection of the amine group in the piperidine ring with a tert-butyl carbamate group. This can be achieved through a reaction between the piperidine derivative and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxy group can be introduced via methylation using methyl iodide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The methoxypiperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Typically synthesized via Boc protection of the primary amine, followed by stereoselective introduction of the methoxy group. Deprotection steps involve trifluoroacetic acid (TFA), as seen in analogous compounds (e.g., ).
- Applications : Used as a building block in pharmaceutical research, particularly in proteolysis-targeting chimeras (PROTACs) and other drug discovery platforms due to its rigid piperidine scaffold and stability under synthetic conditions .
Comparison with Structurally Similar Compounds
Cis-3-Methoxy-4-aminopiperidine (CAS 766556-99-4)
- Structure : Cis isomer with a free amine at position 4 and a methoxy group at position 3.
- Functional Groups: Lack of Boc protection limits its use in multi-step syntheses requiring amine protection.
- Applications : Intermediate in alkaloid synthesis where free amines are required for downstream modifications .
| Parameter | trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine | Cis-3-Methoxy-4-aminopiperidine |
|---|---|---|
| Molecular Weight | 230.3 g/mol | 130.2 g/mol (free amine) |
| Protection Group | Boc | None |
| Stereochemistry | Trans | Cis |
| Synthetic Utility | High (stable intermediate) | Moderate (requires protection) |
trans-4-(Boc-amino)-3-fluoropiperidine (CAS 1052713-46-8)
- Structure : Fluorine substituent at position 3 instead of methoxy.
- Key Differences :
- Electron Effects : Fluorine’s electronegativity increases the amine’s acidity, enhancing stability in acidic environments.
- Bioactivity : Fluorinated analogs are favored in CNS drug discovery for improved metabolic stability and blood-brain barrier penetration.
- Applications : Intermediate in fluorinated drug candidates (e.g., antipsychotics) .
| Parameter | This compound | trans-4-(Boc-amino)-3-fluoropiperidine |
|---|---|---|
| Substituent | Methoxy (-OCH₃) | Fluorine (-F) |
| pKa (amine) | ~8.5 (estimated) | ~7.8 (estimated) |
| Metabolic Stability | Moderate | High |
Boc-epi-statine (CAS: N/A)
- Structure: Heptanoic acid backbone with Boc-protected amine and hydroxyl group.
- Key Differences: Backbone: Linear heptanoic acid vs. cyclic piperidine. Functional Groups: Hydroxyl group participates in hydrogen bonding, unlike the methoxy group.
- Applications : Protease inhibitor scaffolds due to hydroxyl-mediated target interactions .
| Parameter | This compound | Boc-epi-statine |
|---|---|---|
| Core Structure | Piperidine ring | Heptanoic acid chain |
| Key Functional Groups | Boc-amino, methoxy | Boc-amino, hydroxyl |
| Solubility | Low (hydrophobic Boc group) | Moderate (polar hydroxyl) |
Paroxetine Intermediates (e.g., (3R,4S)-N-Methyl Paroxetine)
- Structure: Contains fluorophenyl and benzodioxol groups instead of Boc-amino and methoxy.
- Key Differences :
- Aromaticity : Fluorophenyl group enhances π-π stacking in serotonin reuptake inhibition.
- Bioactivity : Paroxetine is an SSRI antidepressant, while the target compound lacks therapeutic activity.
- Applications : Key intermediates in SSRI synthesis .
| Parameter | This compound | Paroxetine Intermediate |
|---|---|---|
| Aromatic Substituents | None | Fluorophenyl, benzodioxol |
| Therapeutic Role | None (building block) | SSRI antidepressant |
| Molecular Complexity | Low | High |
Biological Activity
trans-(3R,4S)-4-(Boc-amino)-3-methoxypiperidine is a synthetic compound belonging to the piperidine class, characterized by its unique structural features, including a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
- Molecular Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.30 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)
The presence of the Boc group enhances the stability and reactivity of the compound, allowing for further modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity, which may lead to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Biological Activity Overview
While this compound itself may not exhibit direct biological activity, it serves as a precursor for more complex compounds that can interact with biological targets such as G protein-coupled receptors (GPCRs). These interactions are crucial in treating various diseases, including metabolic disorders and neurological conditions .
Potential Applications
- Pharmacology : Development of agents targeting GPCRs.
- Medicinal Chemistry : Synthesis of derivatives with enhanced pharmacological properties.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| trans-4-(Boc-amino)-3-methoxypiperidine | Methoxy group at position 3 | Different regioselectivity affecting biological activity |
| trans-3-Amino-4-methoxypiperidine | Methoxy group at position 4 | Altered lipophilicity affecting pharmacokinetics |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Trifluoromethyl group | Targeting G protein-coupled receptors |
The combination of the Boc protection and methoxy substitution enhances its potential as a pharmaceutical agent compared to its analogs .
Case Studies and Research Findings
Research studies have investigated the interactions of this compound derivatives with various biological targets:
- Receptor Binding Studies : Derivatives formed from this compound have shown varying affinities for GPCRs, indicating their potential use in drug design.
- Enzymatic Activity Modulation : Some studies report that certain derivatives from this compound can modulate enzymatic pathways crucial for metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
